Bromadoline (U-47931E) is a synthetic N-substituted benzamide derivative and a well-characterized selective partial agonist at the μ-opioid receptor (MOR) . Originally developed in the 1970s, its primary industrial and laboratory value today lies in its role as an analytical reference standard and a pharmacological benchmarking tool [1]. Unlike highly volatile or unstable experimental compounds, bromadoline presents as a stable crystalline solid with a defined melting point (157–158 °C), ensuring consistent formulation and reliable long-term storage in analytical environments [1]. Its specific 4-bromo substitution provides a distinct isotopic signature, making it a critical standard for high-resolution mass spectrometry (HRMS) panels designed to isolate and quantify novel psychoactive substances (NPS) .
Procuring generic opioid standards like morphine or closely related analogs like U-47700 as substitutes for bromadoline fundamentally compromises both analytical resolution and receptor assay integrity. In forensic and toxicological screening, substituting bromadoline with the 3,4-dichloro analog U-47700 eliminates the ability to establish a baseline for mono-halogenated benzamides, leading to critical identification gaps in LC-MS/MS retention time libraries [1]. Pharmacologically, U-47700 acts as a full MOR agonist, whereas bromadoline functions as a partial agonist (Emax ~75%)[2]. Utilizing a full agonist in place of bromadoline in GTPγS binding assays or arrestin recruitment models will trigger rapid receptor desensitization, completely masking the nuanced partial-activation dynamics that bromadoline is specifically procured to model [2].
Bromadoline demonstrates a distinct binding preference for the μ-opioid receptor (MOR) over the κ-opioid receptor (KOR), which is critical for targeted neuropharmacological assays [1]. Quantitative binding data indicates a Ki of approximately 200–653 nM at MOR, compared to a significantly weaker affinity at KOR (Ki ≈ 910–2,900 nM) [1]. In contrast, the structurally related Upjohn compound U-50488 is a highly selective KOR agonist (Ki < 10 nM for KOR) with negligible MOR affinity [2]. This quantitative divergence allows researchers to use bromadoline specifically to isolate MOR-mediated antinociceptive signaling without the confounding dysphoric pathway activation typical of KOR-selective analogs [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | MOR Ki ≈ 200–653 nM; KOR Ki ≈ 910–2,900 nM |
| Comparator Or Baseline | U-50488 (KOR Ki < 10 nM; MOR inactive) |
| Quantified Difference | Bromadoline favors MOR activation, whereas U-50488 is strictly KOR-selective. |
| Conditions | In vitro radioligand binding assays (rat brain homogenates) |
Enables precise isolation of MOR-mediated pathways in mixed-receptor assays without KOR-induced signaling interference.
For laboratories investigating opioid tolerance and receptor down-regulation, the functional efficacy of the procured standard is paramount. Bromadoline operates as a partial agonist at MOR, exhibiting an Emax of approximately 52.8–85.9% relative to the baseline standard hydromorphone . This contrasts sharply with its close structural analog U-47700, which functions as a full agonist (Emax ~100%). Procuring bromadoline over U-47700 allows researchers to establish a stable, sub-maximal activation state in [35S]GTPγS binding assays, preventing the rapid receptor internalization and desensitization that occurs when full agonists are introduced into the model system .
| Evidence Dimension | MOR Activation Efficacy (Emax) |
| Target Compound Data | Emax ~52.8–85.9% (Partial Agonist) |
| Comparator Or Baseline | U-47700 (Emax ~100%, Full Agonist) |
| Quantified Difference | Bromadoline provides a ~15-47% reduction in maximal receptor activation compared to full agonists. |
| Conditions | [35S]GTPγS binding assays evaluating G-protein coupling |
Crucial for modeling opioid tolerance and partial agonism dynamics where full agonists would prematurely terminate the assay via receptor internalization.
In forensic toxicology, the precise identification of N-substituted benzamides requires standards with distinct mass-to-charge (m/z) profiles. Bromadoline features a 4-bromo substitution, yielding an exact monoisotopic mass of 324.08 Da and a characteristic 1:1 isotopic doublet (79Br/81Br) in mass spectrometry [1]. This provides a stark analytical contrast to the frequently encountered analog U-47700, which possesses a 3,4-dichloro substitution (exact mass 328.14 Da) and a 9:6:1 isotopic cluster[1]. Procuring bromadoline as a reference standard ensures unambiguous chromatographic resolution and prevents false-positive identifications in high-throughput HRMS screening panels designed to differentiate mono-halogenated from di-halogenated synthetic opioids[1].
| Evidence Dimension | Monoisotopic Mass and Isotopic Signature |
| Target Compound Data | 324.08 Da (1:1 79Br/81Br doublet) |
| Comparator Or Baseline | U-47700 (328.14 Da, 9:6:1 35Cl/37Cl cluster) |
| Quantified Difference | ~4.06 Da mass shift and fundamentally distinct isotopic clustering. |
| Conditions | High-Resolution Mass Spectrometry (HRMS) / LC-MS/MS screening |
Ensures unambiguous identification and prevents false positives in forensic casework involving complex mixtures of synthetic opioids.
The handling and storage profile of a reference standard directly impacts its utility in long-term analytical workflows. Bromadoline is synthesized and purified as a stable crystalline solid with a documented melting point of 157–158 °C (when recrystallized from ether) [1]. This high thermal stability ensures that the compound resists degradation and physical phase changes under standard laboratory storage conditions, unlike lower-molecular-weight or liquid-phase reference materials that are prone to volatilization or rapid oxidation [1]. For procurement teams, this translates to extended shelf-life and highly reproducible stock solution preparation (e.g., in DMF, DMSO, or ethanol at up to 30 mg/mL) for routine instrument calibration [1].
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 157–158 °C (Crystalline Solid) |
| Comparator Or Baseline | Volatile or liquid-phase analytical standards |
| Quantified Difference | Maintains solid-state integrity at room temperature, preventing concentration drift. |
| Conditions | Standard laboratory storage and stock solution preparation |
Provides reliable, reproducible stock solution preparation and extended shelf-life for long-term analytical calibration.
Directly leveraging its distinct 4-bromo isotopic signature and exact mass (324.08 Da), bromadoline is an essential reference standard for forensic toxicology labs. It is procured to calibrate LC-MS/MS and GC-MS instruments, enabling the unambiguous differentiation of mono-halogenated benzamides from di-halogenated analogs like U-47700 in complex biological matrices [1].
Because bromadoline functions as a partial MOR agonist (Emax ~52.8–85.9%), it is a targeted compound for neuropharmacology labs conducting [35S]GTPγS binding assays. It allows researchers to establish a stable baseline of sub-maximal receptor activation without triggering the rapid receptor internalization and desensitization caused by full agonists .
In medicinal chemistry programs focused on N-substituted benzamides, bromadoline is procured as a structural benchmark. Its specific MOR vs. KOR binding profile (Ki ≈ 200–653 nM vs. Ki ≈ 910–2,900 nM) provides a critical data point for mapping how single heavy-halogen substitutions on the benzamide ring dictate receptor selectivity, contrasting directly with KOR-selective analogs like U-50488[2].